4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane
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Overview
Description
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxolane ring substituted with trifluoromethyl groups and a prop-2-yn-1-yloxy methyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a dioxolane derivative with a prop-2-yn-1-yloxy methylating agent in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted dioxolane derivatives .
Scientific Research Applications
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, potentially modifying biological molecules or acting as a catalyst in certain processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the prop-2-yn-1-yloxy group but differs in the core structure.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar prop-2-yn-1-yloxy group but has a benzoylbenzoic acid core.
2-methoxy-4-(prop-2-en-1-yl)phenol: Features a prop-2-en-1-yl group and a phenol core.
Uniqueness
4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to its dioxolane ring substituted with trifluoromethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
51125-54-3 |
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Molecular Formula |
C9H8F6O3 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
4-(prop-2-ynoxymethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H8F6O3/c1-2-3-16-4-6-5-17-7(18-6,8(10,11)12)9(13,14)15/h1,6H,3-5H2 |
InChI Key |
CEXGXKCIRXMZPI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1COC(O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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